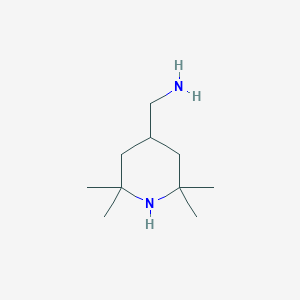
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine is an organic compound with the molecular formula C9H20N2. It is a colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is known for its use as an intermediate in the synthesis of hindered amine light stabilizers, which are crucial in protecting polymers from degradation due to UV radiation .
Mechanism of Action
Target of Action
It is known to be used in organic synthesis , suggesting that its targets could be a wide range of organic compounds.
Mode of Action
It is used for synthesis, indicating that it likely interacts with its targets through chemical reactions to form new compounds .
Biochemical Pathways
As a reagent in organic synthesis, it may be involved in a variety of reactions and pathways depending on the specific context of its use .
Result of Action
The molecular and cellular effects of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine’s action would depend on the specific reactions it is involved in during organic synthesis . The exact outcomes would vary based on the other compounds present and the conditions of the reaction .
Action Environment
The action, efficacy, and stability of 4-Aminomethyl-2,2,6,6-tetramethylpiperidine can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine typically involves the reduction of 2,2,6,6-tetramethyl-4-piperidone. One common method is the Wolff-Kishner reduction, where the ketone is converted to the corresponding hydrazone, followed by heating with a strong base to yield the amine . Another method involves the catalytic hydrogenation of the oxime derivative of 2,2,6,6-tetramethyl-4-piperidone .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes. These processes use metal catalysts such as palladium or platinum to facilitate the reduction of the oxime or hydrazone intermediates under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine undergoes various chemical reactions, including:
Reduction: It can be reduced to form secondary amines or other derivatives depending on the reagents used.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: The major product is the nitroxide radical.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
(2,2,6,6-Tetramethylpiperidin-4-yl)methanamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative used in the synthesis of nitroxide radicals.
2,2,6,6-Tetramethyl-4-piperidone: The precursor for the synthesis of (2,2,6,6-Tetramethylpiperidin-4-yl)methanamine.
Uniqueness
This compound is unique due to its ability to form stable nitroxide radicals, which are valuable in both research and industrial applications. Its stability and reactivity make it a versatile compound in various chemical processes .
Properties
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-7,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OURNKFCDVGRFHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)CN)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














